2-Amino-5-fluoro-6-methylnicotinic acid
Description
2-Amino-5-fluoro-6-methylnicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 6 on the pyridine ring.
Properties
IUPAC Name |
2-amino-5-fluoro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDNGWYTXZMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-methylnicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Base-Mediated Hydrolysis
The carboxylic acid group undergoes hydrolysis under basic conditions. In industrial synthesis protocols using related nicotinic acid derivatives, sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitates conversion of intermediates to final products .
Typical Conditions:
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Base: 1–4 equivalents of NaOH/KOH
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Temperature: 80–100°C
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Time: 2–5 hours
Example Reaction Pathway:
Halogen Exchange
The fluorine atom at position 5 can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. Bromination studies on structurally similar compounds (e.g., 6-amino-5-bromo-2-methylnicotinic acid) suggest potential for halogen exchange.
Key Parameters:
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Reagents: HBr, Br₂, or CuBr
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Catalyst: Pd or Cu-based catalysts
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Solvent: DMF or THF
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Temperature: 60–120°C
Reported Outcomes:
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Bromine substitution at position 5 achieved in 70–80% yields for analogs.
Ethyl Ester Formation
The carboxylic acid group reacts with ethanol in acid-catalyzed esterification, forming ethyl esters for improved solubility in organic solvents.
Typical Protocol:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Solvent | Ethanol (excess) |
| Temperature | Reflux (78°C) |
| Time | 4–8 hours |
| Yield | 75–90% (analogous compounds) |
Heterocycle Formation
The amino and carboxylic acid groups enable intramolecular cyclization. For example, heating with dehydrating agents (e.g., PCl₅) forms fused pyridine derivatives.
Documented Example:
Critical Analysis of Reactivity
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Amino Group: Highly reactive in electrophilic substitution and coupling reactions. Steric hindrance from the methyl group at position 6 may reduce reaction rates .
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Fluorine: Low polarizability limits SNAr reactivity unless activated by electron-withdrawing groups.
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Carboxylic Acid: Standard acid-derived reactions (e.g., esterification, amidation) dominate its chemistry .
Research Gaps and Opportunities
Scientific Research Applications
Research indicates that 2-amino-5-fluoro-6-methylnicotinic acid exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that nicotinic acid derivatives can inhibit the growth of various pathogens, making them candidates for antibiotic development .
- Cardiovascular Effects : The compound has been linked to potential benefits in cardiovascular health, possibly through mechanisms involving nitric oxide pathways and lipid metabolism .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Pharmaceutical Development : As a precursor for drugs targeting cardiovascular diseases, this compound plays a role in the synthesis of more complex therapeutic agents .
- Agricultural Chemicals : Its derivatives have been explored for use as active ingredients in pesticides and herbicides due to their efficacy against specific pests and diseases .
Table 2: Therapeutic Applications
| Application Type | Description |
|---|---|
| Pharmaceuticals | Precursor for cardiovascular drugs |
| Agricultural Chemicals | Active ingredient in pesticides and herbicides |
Case Studies
Several studies highlight the effectiveness of this compound in real-world applications:
- Cardiovascular Drug Development : A study demonstrated the compound's ability to modulate lipid profiles in animal models, suggesting its utility in formulating new cardiovascular drugs .
- Pesticide Efficacy : Research indicated that formulations containing derivatives of this compound effectively reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties based on available evidence:
Key Comparison Points
Substituent Effects on Reactivity and Solubility Amino Group (2-NH₂): Enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to chloro analogs (e.g., 2-Cl in 1256789-18-0) . Fluorine (5-F): Increases electronegativity and metabolic stability, a common feature in drug design. Fluorinated nicotinic acids (e.g., 5345-47-1) show prolonged half-lives in vivo . This effect is observed in methylated pyridine derivatives like 6-methylnicotinic acid .
Synthetic Applications
- Chlorinated analogs (e.g., 58584-92-2) are frequently intermediates in Suzuki-Miyaura couplings due to their reactivity .
- Fluorinated derivatives (e.g., 5345-47-1) are pivotal in synthesizing fluorinated agrochemicals, where fluorine’s electronegativity disrupts enzymatic targets .
Thermal and Chemical Stability Melting points (mp) correlate with substituent electronegativity: 2-Aminonicotinic acid (mp 295–297°C) vs. 2,6-dichloro-5-fluoronicotinic acid (mp undisclosed but likely higher due to dual Cl) . Methyl groups (e.g., 6-CH₃) may lower mp compared to chlorinated analogs due to reduced crystallinity .
Biological Activity
2-Amino-5-fluoro-6-methylnicotinic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nicotinic acid and is being investigated for various pharmacological properties, including its role in modulating biochemical pathways and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The fluorine atom in the structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation: It might act as a modulator of nicotinic acetylcholine receptors, influencing neurotransmission and possibly providing neuroprotective effects.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, highlighting its diverse biological activities:
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Anticancer Potential: Preliminary findings suggest that it may induce apoptosis in cancer cell lines, possibly by activating specific signaling pathways that lead to cell death.
- Neuroprotective Effects: There is growing interest in its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several strains of bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In a laboratory study published in the Journal of Cancer Research, this compound was evaluated for its effects on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Neuroprotection
Research published in Neuropharmacology assessed the neuroprotective effects of this compound in a model of oxidative stress. The findings revealed that the compound significantly reduced neuronal death and oxidative damage, indicating its promise for treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-fluoro-6-methylnicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, fluorination of a precursor nicotinic acid derivative using agents like Selectfluor™ under anhydrous conditions may introduce the fluorine substituent. Methylation at the 6-position can be achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization (e.g., temperature, solvent polarity) is critical, as seen in analogous fluorinated nicotinic acid syntheses . Yield discrepancies in literature may arise from competing side reactions (e.g., over-alkylation), necessitating thin-layer chromatography (TLC) or HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C5) and coupling patterns (e.g., J₆-F for adjacent fluorine).
- FT-IR : Confirm the carboxylic acid (-COOH) and amino (-NH₂) groups via O-H (2500–3300 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak) and purity. Reference spectral databases for fluorinated nicotinic acids (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow guidelines for fluorinated aromatic amines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of the 5-fluoro and 6-methyl substituents influence the compound’s reactivity in coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at C5 increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings at C2 or C4. Conversely, the electron-donating methyl group at C6 may sterically hinder reactions at C5. Computational modeling (e.g., DFT calculations) can predict regioselectivity, while experimental validation via substituent scrambling (e.g., introducing isotopic labels) clarifies mechanistic pathways .
Q. How can contradictory data in literature regarding the compound’s solubility be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations.
- Solubility Profiling : Conduct systematic studies in DMSO, water (adjusting pH to deprotonate -COOH), and ethanol.
- Controlled Experiments : Compare results under standardized conditions (e.g., 25°C, 0.1 M buffer) to isolate variables. Conflicting reports may stem from impurities; validate purity via elemental analysis or differential scanning calorimetry (DSC) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Control : Stabilize the carboxylic acid group by maintaining pH > pKa (~4.5) to avoid protonation-induced precipitation.
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolyzed amides or defluorinated analogs) .
Q. How does this compound interact with enzymatic targets (e.g., kinases or dehydrogenases)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., NAD⁺-binding pockets).
- Enzymatic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric NADH depletion assays. Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s melting point: How to address this?
- Methodological Answer : Variations may arise from polymorphic forms or impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
